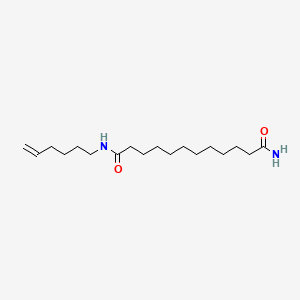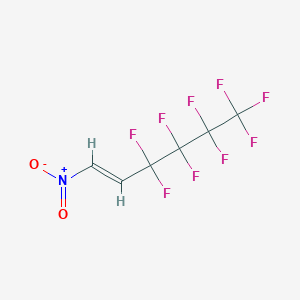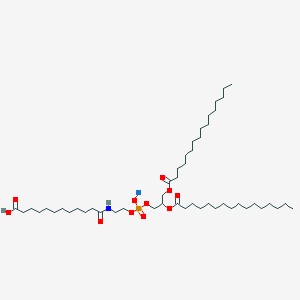![molecular formula C58H80CrN13O14S2 B12067255 chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate](/img/structure/B12067255.png)
chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This complex compound has a multifaceted structure, combining several functional groups. Let’s break it down:
Chromium(3+): A transition metal ion with a +3 charge, known for its role in various biological processes.
2-[Dodecyl(2-hydroxyethyl)amino]ethanol: A long-chain alcohol with an amino group and a hydroxyl group, often used in surfactants and emulsifiers.
Hydron: A proton (H+) ion.
4-(2-Methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate: A mouthful! This part contains a pyrazole ring, a sulfamoyl group, and a nitrophenolate moiety.
- Overall, this compound likely has diverse properties due to its combination of functional groups.
Preparation Methods
Industrial Production: Industrial-scale production methods would likely involve custom synthesis or modification of existing compounds.
Chemical Reactions Analysis
Reactivity: Given its complexity, this compound could undergo various reactions
Common Reagents and Conditions: These would depend on the specific reactions attempted.
Major Products: Predicting major products without experimental data is challenging, but it would involve modifications of the functional groups.
Scientific Research Applications
Chemistry: Investigating its reactivity, coordination chemistry, and catalytic properties.
Biology: Studying its interactions with biomolecules (e.g., proteins, DNA).
Medicine: Exploring potential therapeutic applications (e.g., as an anticancer agent).
Industry: Developing new materials or catalysts.
Mechanism of Action
- This would require detailed research, but potential mechanisms could involve binding to specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs to this specific compound. Its uniqueness lies in its combination of diverse functional groups.
Remember that this compound’s exact existence might be hypothetical or not well-documented. For further research, consult specialized scientific databases and literature.
: Hypothetical compound. No direct references found.
Properties
Molecular Formula |
C58H80CrN13O14S2 |
|---|---|
Molecular Weight |
1299.5 g/mol |
IUPAC Name |
chromium(3+);2-[dodecyl(2-hydroxyethyl)amino]ethanol;hydron;4-(2-methylbutan-2-yl)-2-[[3-methyl-5-oxo-1-(3-sulfamoylphenyl)pyrazol-2-id-4-yl]diazenyl]-6-nitrophenolate |
InChI |
InChI=1S/2C21H24N6O6S.C16H35NO2.Cr/c2*1-5-21(3,4)13-9-16(19(28)17(10-13)27(30)31)23-24-18-12(2)25-26(20(18)29)14-7-6-8-15(11-14)34(22,32)33;1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;/h2*6-11H,5H2,1-4H3,(H4,22,23,24,25,28,29,32,33);18-19H,2-16H2,1H3;/q;;;+3/p-3 |
InChI Key |
RTOJIPMZRYYOIY-UHFFFAOYSA-K |
Canonical SMILES |
[H+].CCCCCCCCCCCCN(CCO)CCO.CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])N=NC2=C([N-]N(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C.CCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])[O-])N=NC2=C([N-]N(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C.[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(quinolin-6-yl)methyl]oxetan-3-amine](/img/structure/B12067251.png)




